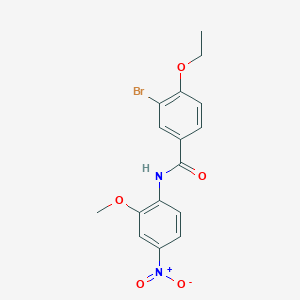
3-bromo-4-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-bromo-4-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide is not fully understood. However, it has been suggested that the compound may interfere with the synthesis of nucleic acids, leading to the inhibition of bacterial and fungal growth. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been found to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine the exact mechanisms underlying these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-4-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide in lab experiments is its potential as a new antimicrobial agent. It has been found to have potent antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 3-bromo-4-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide. One direction is to further investigate its mechanism of action, particularly in cancer cells. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to determine the potential applications of this compound in other fields of scientific research, such as material science and nanotechnology.
Méthodes De Synthèse
The synthesis of 3-bromo-4-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide involves the reaction of 2-methoxy-4-nitrobenzoyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then treated with bromine to obtain the final compound. This method has been optimized and modified to improve the yield and purity of the product.
Applications De Recherche Scientifique
3-bromo-4-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide has been studied for its potential applications in various fields of scientific research. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. It has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
3-bromo-4-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5/c1-3-24-14-7-4-10(8-12(14)17)16(20)18-13-6-5-11(19(21)22)9-15(13)23-2/h4-9H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIGONSKSXVKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

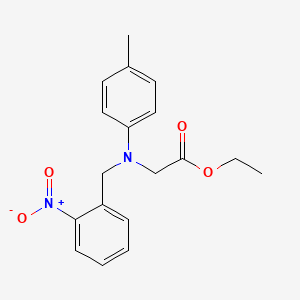
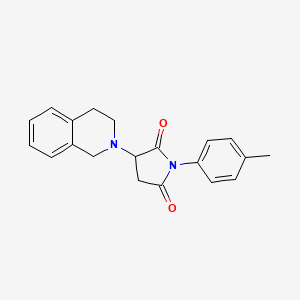
![2-[(4-bromobenzyl)sulfonyl]-1H-benzimidazole](/img/structure/B4992375.png)
![4-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4992383.png)
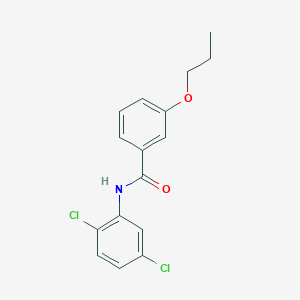
![N-[2-(2-furyl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4992400.png)
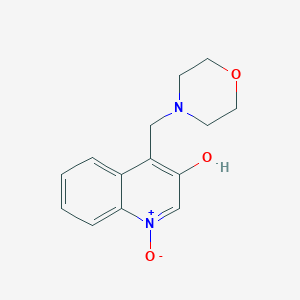
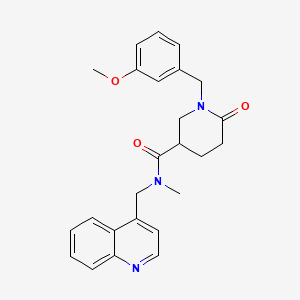
![5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4992415.png)
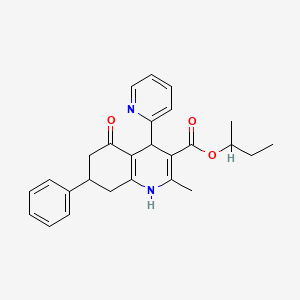
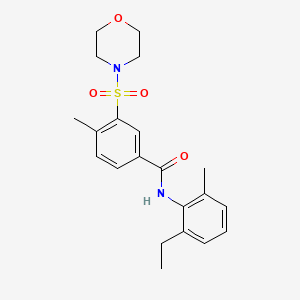
![N-(2-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4992440.png)
![4-{3-[(2-phenylethyl)amino]butyl}phenol](/img/structure/B4992453.png)
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4992465.png)